2'-Deoxycytidine 3'-monophosphate sodium salt

描述

属性

InChI |

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZIBCGDGWHGCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585127 |

Source

|

| Record name | PUBCHEM_16219236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102814-05-1 |

Source

|

| Record name | PUBCHEM_16219236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Analytical Profiling of 2'-Deoxycytidine 3'-Monophosphate Sodium Salt

[1]

Executive Summary

2'-Deoxycytidine 3'-monophosphate (3'-dCMP) sodium salt is a specialized nucleotide isomer distinct from its ubiquitous biological counterpart, 5'-dCMP.[] While 5'-nucleotides are the standard substrates for DNA polymerases, the 3'-isomer serves as a critical intermediate in the chemical synthesis of oligonucleotides (specifically as a precursor to 3'-phosphoramidites) and as a structural probe in enzymatic degradation assays.[]

This guide provides a rigorous technical analysis of 3'-dCMP sodium salt, focusing on its structural integrity, synthesis logic, and the analytical protocols required to distinguish it from the 5'-isomer.[]

Structural Anatomy & Stereochemistry

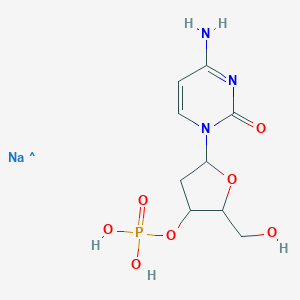

The defining feature of 3'-dCMP is the regiochemical placement of the phosphate group. Unlike canonical nucleotides where the phosphate resides on the exocyclic 5'-carbon, 3'-dCMP carries the phosphate on the secondary hydroxyl of the furanose ring.

Molecular Architecture

-

Nucleobase: Cytosine (linked via

-N1-glycosidic bond).[]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Sugar Moiety: 2'-deoxyribose (C2'-endo pucker conformation typical of B-DNA).[]

-

Phosphate: Esterified at the C3' position.

-

Counterion: Sodium (

) is utilized to neutralize the phosphate acidity, significantly enhancing aqueous solubility compared to the free acid form.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and the critical 3'-phosphate position.

Figure 1: Connectivity map of 3'-dCMP Sodium Salt highlighting the critical C3' phosphorylation site.[]

Physicochemical Profile

The sodium salt form is preferred in laboratory settings due to its superior stability and handling properties compared to the hygroscopic free acid.

| Property | Specification | Technical Note |

| Chemical Formula | Stoichiometry varies (mono- vs disodium) based on pH.[] | |

| Molecular Weight | ~329.18 g/mol (Monosodium) | Free acid MW is 307.20 g/mol . |

| Solubility | > 50 mg/mL in Water | Highly soluble; insoluble in acetone/ethanol. |

| UV Max ( | 271 nm (pH 7.0) | Characteristic of the cytosine chromophore. |

| pKa (Phosphate) | The secondary ionization is relevant at physiological pH. | |

| Stability | Hydrolysis Risk | The 3'-phosphate is more susceptible to migration to 5' or hydrolysis under acidic conditions than the 5'-isomer.[] |

Synthesis & Manufacturing Logic

Producing high-purity 3'-dCMP requires preventing phosphorylation at the more reactive primary 5'-hydroxyl group.[] This necessitates a "Protection-Phosphorylation-Deprotection" strategy.[]

Synthetic Workflow

-

5'-Protection: Selective tritylation (e.g., DMT-Cl) of the 5'-OH.[]

-

Base Protection: Benzoylation of the cytosine exocyclic amine (optional but common to prevent side reactions).

-

3'-Phosphorylation: Reaction with a phosphorylating agent (e.g.,

or phosphoramidite reagents) at the 3'-OH.[] -

Global Deprotection: Removal of DMT and base protecting groups.

-

Salt Formation: Neutralization with NaOH and precipitation.

Figure 2: Strategic workflow for the regioselective synthesis of 3'-dCMP.

Analytical Validation (E-E-A-T)

Distinguishing 3'-dCMP from 5'-dCMP is the primary analytical challenge. The following protocols are self-validating systems designed to ensure isomeric purity.

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides definitive structural proof. The phosphorylation of the 3'-OH causes a diagnostic "deshielding" effect, shifting the H3' proton signal downfield compared to the unphosphorylated nucleoside or the 5'-isomer.

-

P NMR: Appears as a singlet at

-

H NMR Diagnostic:

-

H3' Signal: In 3'-dCMP, the H3' multiplet shifts downfield (approx

4.6 - 4.8 ppm) due to the electron-withdrawing phosphate.[] -

H5'/H5'' Signal: In 5'-dCMP, these protons shift downfield. In 3'-dCMP, they remain upfield (approx

3.6 - 3.8 ppm).[]

-

HPLC Method (Ion-Pairing)

Standard Reverse-Phase HPLC cannot easily separate polar nucleotides.[] An Ion-Pairing Reverse-Phase (IP-RP) method is required.[]

Protocol:

-

Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B to 10% B over 20 minutes.

-

Detection: UV @ 271 nm.

-

Validation Logic: The 3'-isomer typically elutes after the 5'-isomer in IP-RP systems due to subtle differences in hydrophobicity induced by the phosphate position masking the sugar ring.[]

Applications in Research & Development

Oligonucleotide Synthesis Precursor

3'-dCMP is the immediate precursor to 3'-Phosphoramidites , the building blocks of solid-phase DNA synthesis.[]

-

Mechanism:[] The 3'-phosphate is chemically converted to a phosphoramidite (P-N bond).[]

-

Relevance: High-purity 3'-dCMP is essential to prevent "N-1" deletion sequences in synthetic DNA.[]

Enzymatic Probes

-

Nuclease Assays: Used as a substrate to test the specificity of 3'-nucleotidases (enzymes that cleave 3'-phosphates) versus 5'-nucleotidases.[]

-

Terminator Studies: In some viral polymerase studies, 3'-phosphorylated nucleotides act as chain terminators or blockers, preventing further elongation.[]

Handling & Storage

-

Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator at -20°C.

-

Solution Stability: Aqueous solutions are stable at pH 7-9.[] Avoid acidic pH (< 4.0) for prolonged periods to prevent phosphate migration or glycosidic bond cleavage.

-

Safety: Classified as a skin and eye irritant (GHS Warning).[2] Use standard PPE.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12309192, 2'-Deoxycytidine-3'-monophosphate.[] Retrieved from [Link]

-

Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis.[] Tetrahedron Letters. (Foundational chemistry for 3'-derivatives).

molecular weight and formula of 3'-dCMP sodium salt

An In-Depth Technical Guide to 3'-Deoxycytidine Monophosphate (3'-dCMP) Sodium Salt

Abstract: This technical guide provides a comprehensive overview of 3'-Deoxycytidine Monophosphate (3'-dCMP) Sodium Salt, a critical deoxyribonucleotide for researchers in biochemistry, molecular biology, and drug development. This document delineates the fundamental molecular characteristics, including its precise formula and molecular weight, and discusses its structural significance. Furthermore, it offers insights into its physicochemical properties, handling protocols, and applications, serving as an essential resource for scientists leveraging this compound in their research.

Core Chemical and Physical Identifiers

3'-dCMP is a structural isomer of the more commonly utilized 5'-dCMP, with the phosphate group esterified to the 3' hydroxyl group of the deoxyribose sugar instead of the 5' position. This structural distinction is fundamental to its chemical behavior and biological role. The sodium salt form enhances its stability and solubility in aqueous solutions.

The primary identifiers and properties are summarized below for quick reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 2'-Deoxycytidine-3'-Monophosphate, Sodium Salt | [1] |

| CAS Number | 102814-05-1 | [1] |

| Molecular Formula | C₉H₁₃N₃O₇PNa | Derived from[2] |

| Molecular Weight | 329.18 g/mol | Calculated |

| Appearance | White powder | |

| Storage Conditions | -20°C, in a dry, dark place | [3] |

Note on Molecular Formula and Weight: The molecular formula is derived from the free acid form of dCMP (C₉H₁₄N₃O₇P) by replacing one of the acidic protons on the phosphate group with a single sodium ion.[2] The molecular weight is calculated based on this monosodium salt formula. The disodium salt of the related 5'-dCMP has a molecular formula of C₉H₁₂N₃Na₂O₇P and a molecular weight of 351.16 g/mol .[4]

Molecular Structure and Significance

The structure of 3'-dCMP consists of three key components: a cytosine base, a deoxyribose sugar, and a phosphate group. The defining feature is the phosphodiester bond at the 3' carbon of the deoxyribose ring. This is in contrast to nucleotides incorporated into DNA, where a 5'-phosphate forms a phosphodiester bond with the 3'-hydroxyl group of the preceding nucleotide.

Understanding this structure is paramount for its application. For instance, as a chain terminator in certain polymerase reactions or as a specific substrate for enzymes that act on the 3' end of a nucleotide.

Caption: Molecular components of 3'-dCMP Sodium Salt.

Applications in Research and Drug Development

While 5'-deoxynucleotides are the canonical building blocks of DNA, their 3'-isomers serve specialized roles in research.

-

Enzyme Substrate Studies: 3'-dCMP can be used as a substrate or inhibitor to characterize enzymes involved in nucleotide metabolism, such as kinases and phosphatases, helping to elucidate their substrate specificity. The related compound, 5'-dCMP, is used as a substrate for UMP/CMP kinase to study the biosynthesis of DNA precursors.[5]

-

Structural Biology: As a ligand, 3'-dCMP can be used in co-crystallization studies to understand the active sites of nucleotide-binding proteins.

-

Therapeutic Research: Deoxynucleotide monophosphates, including dCMP, are of interest in treating certain genetic disorders. For example, a combination of dCMP and dTMP has been investigated for bypassing enzyme deficiencies in conditions like thymidine kinase 2 (TK2) deficiency.[2][3] This highlights the therapeutic potential of nucleotide supplementation strategies.

-

Oligonucleotide Synthesis: Modified nucleotides are fundamental to the synthesis of custom DNA and RNA strands. While not a direct precursor for standard synthesis, 3'-phosphorylated nucleotides are crucial intermediates in certain chemical synthesis or ligation methodologies.

Experimental Workflow: Quality Control and Solution Preparation

The integrity of experimental results depends on the quality and accurate concentration of reagents. A self-validating workflow for preparing and using 3'-dCMP sodium salt is essential.

Caption: Quality control workflow for 3'-dCMP sodium salt.

Protocol Explanation:

-

Verification: Always cross-reference the CAS number on the vial with the product specifications to ensure you have the correct isomer.[1]

-

Purity Check: High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming the purity of nucleotides and, crucially, for resolving isomers like 3'-dCMP and 5'-dCMP.

-

Accurate Weighing: As a hygroscopic powder, it should be weighed quickly in a controlled environment to prevent water absorption, which would lead to inaccurate concentration calculations.

-

Solubilization: Use a high-purity solvent like nuclease-free water. The sodium salt form generally confers good water solubility.[5]

-

Spectrophotometry: The concentration of the stock solution should be confirmed experimentally. The molar extinction coefficient (ε) for dCMP is required for this calculation via the Beer-Lambert law (A = εcl).

-

Storage: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the molecule. Storage at -20°C is standard for preserving nucleotide integrity.

Conclusion

3'-dCMP sodium salt is a valuable tool for scientific inquiry, distinguished by the 3' position of its phosphate group. Accurate knowledge of its molecular formula (C₉H₁₃N₃O₇PNa) and molecular weight (329.18 g/mol ) is the foundation for its effective use in quantitative biochemical and molecular biology experiments. Adherence to rigorous quality control and handling procedures ensures the reliability and reproducibility of research outcomes involving this important molecule.

References

- Huaren Science.

- Sigma-Aldrich.

- Advent Bio.

- Thermo Fisher Scientific. 2'-Deoxycytidine-5'-monophosphate disodium salt, Thermo Scientific Chemicals.

- BOC Sciences.

- Wikipedia.

- MedKoo Biosciences. dTMP sodium salt | CAS#33430-62-5.

- Thermo Fisher Scientific. 2'-Deoxycytidine-5'-monophosphate disodium salt, Thermo Scientific Chemicals 1 g.

Sources

- 1. 3'-dCMP·Na CAS 102814-05-1, 2'-Deoxycytidine-3'-Monophosphate, Sodium Salt | Huaren [huarenscience.com]

- 2. Deoxycytidine monophosphate - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. 2'-Deoxycytidine-5'-monophosphate disodium salt, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. 2'-Deoxycytidine-5'-monophosphate disodium salt, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Technical Guide: Solubility & Handling of 2'-Deoxycytidine 3'-Monophosphate Sodium Salt

Topic: Solubility and Stability of 2'-Deoxycytidine 3'-monophosphate Sodium Salt in Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2'-Deoxycytidine 3'-monophosphate (3'-dCMP) is a specific regioisomer of the cytidine nucleotide family. Unlike its more common counterpart, 5'-dCMP (used in canonical DNA polymerization), 3'-dCMP is often utilized in specific enzymatic assays (e.g., as a substrate for 3'-nucleotidases), chemical ligation studies, and as a reference standard in metabolomics.

For researchers, the critical distinction lies in the position of the phosphate group on the ribose ring. While physicochemical properties like solubility are similar between the 3' and 5' isomers, their biological activities are non-interchangeable. This guide focuses on the sodium salt form, which offers enhanced aqueous solubility compared to the free acid.

| Parameter | Detail |

| Systematic Name | 2'-Deoxycytidine 3'-monophosphate disodium salt |

| Abbreviation | 3'-dCMP Na |

| Molecular Weight | ~351.16 g/mol (Disodium salt) / 307.20 g/mol (Free acid) |

| CAS Number | 13085-50-2 (General dCMP Na salt reference) |

| Solubility (Water) | ≥ 50 mg/mL (Practical working limit) |

| 271 nm (pH 7.0) | |

| ~7.4 mM |

Physicochemical Basis of Solubility

The high solubility of 3'-dCMP sodium salt in water is driven by two primary factors:

-

Ionic Dissociation: The phosphate group (

) and the sodium counterions ( -

Polarity of the Nucleoside: The cytosine base and deoxyribose sugar are rich in polar functional groups (amine, ketone, hydroxyl) that engage in hydrogen bonding with water molecules.

Theoretical vs. Practical Limits

While the theoretical saturation point of nucleotide sodium salts can exceed 100 mg/mL , such high concentrations create viscous solutions that are difficult to pipette accurately and prone to precipitation upon minor temperature shifts.

-

Recommended Stock Concentration: 10 mM to 50 mM (approx. 3.5 – 17.5 mg/mL).

-

High-Concentration Limit: 50 mg/mL.

Protocol: Preparation of Stock Solution

Expert Insight: Never rely solely on gravimetric preparation for nucleotides. Hygroscopic water content in the powder can skew molarity calculations by 10-15%. Always verify concentration spectrophotometrically.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

2'-Deoxycytidine 3'-monophosphate sodium salt (Solid)

-

Nuclease-free water (DEPC-treated or equivalent)

-

0.22 µm Polyethersulfone (PES) syringe filter

-

UV-Vis Spectrophotometer (Quartz cuvette)

-

1N NaOH and 1N HCl (for pH adjustment)

Step-by-Step Workflow

Step 1: Gravimetric Dissolution

-

Weigh the desired amount of 3'-dCMP Na (e.g., 10 mg).

-

Add nuclease-free water to 80% of the final target volume.

-

Vortex gently until the solution is perfectly clear. Do not heat above 30°C, as this can accelerate hydrolysis of the glycosidic bond.

Step 2: pH Adjustment (Critical)

Nucleotides are most stable at neutral pH (7.0 – 7.5).

-

Check the pH of the crude solution.[1]

-

If pH < 6.0, add 1N NaOH dropwise.

-

If pH > 8.0, add 1N HCl dropwise.

-

Note: The sodium salt form usually yields a pH near neutral, but "Free Acid" forms will be highly acidic (pH ~3) and require significant neutralization.

Step 3: Volume Normalization & Sterilization

-

Filter the solution through a 0.22 µm PES filter into a sterile microcentrifuge tube.

-

Label as "3'-dCMP Stock [Conc] [Date]".

Visualization: Preparation Workflow

Figure 1: Logic flow for the preparation of a stable, sterile nucleotide stock solution.

Quality Control: UV Quantification

Because the solid powder may contain variable amounts of water or sodium salts, you must calculate the exact concentration using Beer-Lambert's Law:

-

: Concentration (Molar)[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - : Absorbance at 260 nm

-

: Extinction Coefficient (~7.4 mM

- : Path length (usually 1 cm)

Procedure:

-

Dilute a small aliquot of your stock (e.g., 1:50) in 10 mM Phosphate Buffer (pH 7.0).

-

Measure

and -

Acceptance Criteria: The

ratio should be approximately 1.8 . A ratio significantly lower (<1.6) indicates protein contamination (rare in synthetic nucleotides) or degradation.

Stability & Storage

Nucleotide monophosphates are generally more stable than triphosphates (which suffer from phosphate hydrolysis), but they are not immune to degradation.

Degradation Pathways

The primary risk for 3'-dCMP is acid-catalyzed hydrolysis of the N-glycosidic bond, releasing free cytosine and the sugar-phosphate backbone.

Figure 2: Primary degradation pathway for deoxycytidine nucleotides under acidic stress.

Storage Recommendations

| Condition | Stability Estimate |

| -20°C (Aqueous, pH 7.0) | > 1 Year (Recommended) |

| 4°C (Aqueous) | 1 - 2 Weeks |

| Room Temp (25°C) | < 24 Hours (Avoid) |

| Freeze-Thaw Cycles | Limit to < 5 cycles. Aliquot stock to avoid repeated cycling. |

Troubleshooting Common Issues

Issue: Precipitation

-

Cause: Concentration too high (>100 mM) or temperature too low.

-

Solution: Warm the tube to 37°C for 5 minutes and vortex. If precipitate persists, add water to dilute.

Issue: Low A260/A280 Ratio

-

Cause: pH drift or phenol contamination (if extracted).

-

Solution: Check pH.[3][5][1][6] If the solution is old (>1 year), discard and prepare fresh.

Issue: Unexpected Enzymatic Activity

-

Cause: Isomer confusion. Ensure you are using 3'-dCMP and not 5'-dCMP .

-

Verification: Use HPLC or specific 3'-nucleotidase assays to verify the position of the phosphate group if the source is uncertain.

References

-

Thermo Scientific Chemicals. 2'-Deoxycytidine-5'-monophosphate disodium salt Product Specification. (Note: Used as proxy for solubility benchmark of dCMP salts). Available at:

-

Cavaluzzi, M.J. & Borer, P.N. (2004). Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA. Nucleic Acids Research, 32(1), e13. (Source for

values). Available at: -

PubChem. 2'-Deoxycytidine-3'-monophosphate (Compound Summary). National Library of Medicine. Available at:

-

Sigma-Aldrich. Preparation of Nucleotide Stock Solutions. Technical Bulletin. Available at:

Sources

The Central Role of 2'-Deoxycytidine 3'-Monophosphate in DNA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2'-Deoxycytidine 3'-monophosphate (dCMP) stands as a critical nexus in the intricate network of DNA metabolism. Far more than a simple structural precursor, dCMP is a key regulatory node, channeling the flow of pyrimidine deoxyribonucleotides towards either cytosine or thymine incorporation into the genome. Its synthesis and degradation are tightly controlled processes, ensuring a balanced supply of deoxyribonucleoside triphosphates (dNTPs) essential for high-fidelity DNA replication and repair. Dysregulation of dCMP metabolism can lead to genomic instability, cell cycle arrest, and has significant implications in the context of various pathologies, including cancer and genetic disorders. This in-depth technical guide provides a comprehensive overview of the biological roles of dCMP, detailing its metabolic pathways, its function in DNA synthesis and repair, the intricate regulatory mechanisms governing its cellular concentration, and established methodologies for its study.

Introduction: The Significance of dCMP in Cellular Homeostasis

Deoxycytidine monophosphate (dCMP) is a deoxyribonucleotide composed of a deoxyribose sugar, a cytosine base, and a single phosphate group.[1][2] While its primary role is to serve as a monomeric unit of DNA after its conversion to deoxycytidine triphosphate (dCTP), its significance extends far beyond this fundamental function.[1] The cellular pool of dCMP is a dynamic entity, constantly influenced by both de novo synthesis and salvage pathways. Its strategic position at the branch point for the synthesis of both dCTP and deoxythymidine triphosphate (dTTP) underscores its importance in maintaining the delicate balance of dNTPs required for faithful DNA replication and the preservation of genomic integrity.[3][4][5] Understanding the nuances of dCMP metabolism is therefore paramount for researchers in fields ranging from molecular biology and genetics to pharmacology and clinical diagnostics.

The Metabolic Crossroads: Synthesis and Degradation of dCMP

The intracellular concentration of dCMP is meticulously regulated through a series of interconnected anabolic and catabolic reactions. These pathways ensure that the supply of dCMP is responsive to the cell's proliferative state and the demands of DNA replication and repair.

Anabolic Pathways: The Genesis of dCMP

dCMP can be generated through several key pathways:

-

From Deoxycytidine Diphosphate (dCDP): The primary route for de novo dCMP synthesis involves the reduction of cytidine diphosphate (CDP) to dCDP by the enzyme ribonucleotide reductase (RNR).[6] Subsequently, dCDP can be dephosphorylated to dCMP.[6] The precise enzyme responsible for this dephosphorylation is not definitively identified in all organisms, though the reversible nature of dCMP kinase suggests it may play a role.[7]

-

From Deoxycytidine Triphosphate (dCTP): In some metabolic contexts, particularly when dCTP levels are high, it can be hydrolyzed to dCMP.[8] This can occur through the action of certain nucleotidases.

-

Salvage Pathways: Cells can also recycle deoxycytidine from the breakdown of DNA. Deoxycytidine is phosphorylated by deoxycytidine kinase in the cytosol or thymidine kinase 2 (TK2) in the mitochondria to form dCMP.[9] This salvage pathway is crucial for cellular economy, allowing for the reuse of pre-existing nucleosides.[7]

Catabolic and Anabolic Fates of dCMP

Once formed, dCMP can proceed down two major metabolic routes:

-

Phosphorylation to dCDP and dCTP: dCMP is phosphorylated by dCMP kinase to form dCDP.[7][9] Subsequently, nucleoside diphosphate kinases convert dCDP to dCTP, the direct precursor for DNA synthesis.[6]

-

Deamination to dUMP: The Gateway to Thymidylate Synthesis: A pivotal reaction in pyrimidine metabolism is the deamination of dCMP to deoxyuridine monophosphate (dUMP) by the enzyme dCMP deaminase (also known as deoxycytidylate deaminase or DCD).[3][4][6] This reaction is a critical control point, as dUMP is the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP) via thymidylate synthase.[10] This pathway represents the primary route for dTTP synthesis in many organisms.[5][11]

The interplay between these anabolic and catabolic pathways is essential for maintaining the appropriate ratio of dCTP to dTTP, a critical factor for preventing mutations during DNA replication.

The Functional Imperative: dCMP's Role in DNA Synthesis and Repair

The ultimate purpose of dCMP metabolism is to provide the necessary building blocks for the synthesis and maintenance of the genome.

A Precursor for DNA Polymerization

The phosphorylation of dCMP to dCTP provides one of the four essential deoxyribonucleoside triphosphates required by DNA polymerases for the elongation of DNA strands during replication.[1] The availability of an adequate and balanced pool of dNTPs is a prerequisite for the high processivity and fidelity of DNA polymerases.

Ensuring Genomic Integrity through Balanced dNTP Pools

The conversion of dCMP to dUMP by dCMP deaminase is a cornerstone of maintaining genomic stability.[3][4] An imbalance in the dCTP/dTTP ratio, often resulting from deficient dCMP deaminase activity, can lead to increased mutation rates and replication stress.[12][13] A deficiency in dTTP can cause the misincorporation of uracil into DNA, triggering DNA repair mechanisms that can lead to strand breaks if overwhelmed.[10] Conversely, an excess of dCTP can also be mutagenic.

The Intersection with DNA Repair Pathways

Faithful DNA repair is as critical as accurate DNA replication for preserving genomic integrity. The synthesis of dNTPs, including those derived from dCMP, is crucial for filling the gaps created during excision repair pathways that remove damaged DNA segments.[14] For instance, in base excision repair (BER), DNA polymerases utilize dNTPs to synthesize a new DNA strand after the damaged base has been removed. The availability of dCMP and its derivatives is therefore essential for the proper functioning of these repair mechanisms.

Regulatory Networks: Orchestrating dCMP Metabolism

The intricate network of dCMP metabolism is subject to sophisticated allosteric regulation, ensuring that the production of dNTPs is tightly coupled to the cell's physiological needs.

Allosteric Regulation of Key Enzymes

-

dCMP Deaminase: This enzyme is a key regulatory hub. It is allosterically activated by dCTP and inhibited by dTTP.[5][6][13] This feedback mechanism ensures that when dCTP levels are high, the pathway for dTTP synthesis is stimulated. Conversely, when dTTP is abundant, its synthesis is downregulated at the level of dCMP deaminase.

-

Ribonucleotide Reductase (RNR): As the enzyme responsible for the production of all deoxyribonucleotides, RNR is a master regulator of dNTP synthesis.[4] Its activity is controlled by a complex interplay of allosteric effectors, including ATP (an activator) and dATP (an inhibitor). The binding of different nucleotide triphosphates to its specificity sites also modulates which ribonucleotide is reduced, thereby ensuring a balanced output of all four dNTPs.[15]

The coordinated regulation of dCMP deaminase and RNR is central to maintaining the balanced dNTP pools necessary for genomic stability.[4][5]

Cell Cycle-Dependent Regulation

The expression and activity of many enzymes involved in dCMP metabolism are regulated in a cell cycle-dependent manner. For instance, the activity of dCMP deaminase often peaks during the S phase of the cell cycle, coinciding with the period of active DNA replication.[10] This temporal regulation ensures that the supply of dNTPs is maximal when the demand for DNA synthesis is highest.

Pathophysiological Implications of Dysregulated dCMP Metabolism

Given its central role, it is not surprising that perturbations in dCMP metabolism are associated with various pathological conditions.

Genomic Instability and Cancer

The rapid proliferation of cancer cells creates a high demand for dNTPs. Consequently, the enzymes involved in dCMP metabolism are often upregulated in tumors and are attractive targets for chemotherapy.[16] For example, inhibitors of thymidylate synthase, which acts downstream of dCMP deaminase, are widely used in cancer treatment. Dysregulation of dCMP deaminase leading to dNTP pool imbalances can contribute to the genomic instability that is a hallmark of cancer.[5][12]

Genetic Disorders

Mutations in genes encoding enzymes involved in dCMP metabolism can lead to severe genetic disorders. For instance, thymidine kinase 2 (TK2) deficiency, a mitochondrial DNA depletion syndrome, can be treated with dCMP and dTMP supplementation to bypass the enzymatic defect.[2][9]

Methodologies for Studying dCMP Metabolism

A variety of experimental techniques are employed to investigate the intricacies of dCMP metabolism.

Quantification of dCMP and other dNTPs

Accurate measurement of intracellular dNTP pools is crucial for understanding the metabolic state of a cell.

| Method | Principle | Advantages | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Separation of nucleotides based on their physicochemical properties, followed by UV detection. | Robust, quantitative, and can measure multiple nucleotides simultaneously. | Requires specialized equipment and can have limited sensitivity for low-abundance species. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. | Highly sensitive and specific, allowing for the identification and quantification of a wide range of metabolites. | Complex data analysis and potential for matrix effects. |

| Enzymatic Assays | Utilizes specific enzymes to convert the nucleotide of interest into a product that can be easily measured (e.g., by spectrophotometry or fluorimetry). | Relatively simple and can be highly specific. | May be less suitable for high-throughput screening and can be prone to interference. |

Enzyme Activity Assays

Assessing the activity of key enzymes like dCMP deaminase and RNR is fundamental to understanding the regulation of dCMP metabolism.

Protocol: Spectrophotometric Assay for dCMP Deaminase Activity

This protocol measures the decrease in absorbance at 280 nm as dCMP is converted to dUMP.

Materials:

-

Spectrophotometer capable of reading in the UV range

-

Quartz cuvettes

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

-

dCMP solution (substrate)

-

dTTP solution (inhibitor, for control experiments)

-

dCTP solution (activator, for control experiments)

-

Purified dCMP deaminase or cell lysate containing the enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and dCMP at a known concentration.

-

Equilibrate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix quickly.

-

Monitor the decrease in absorbance at 280 nm over time. The rate of absorbance change is proportional to the enzyme activity.

-

To investigate the effects of allosteric regulators, pre-incubate the enzyme with dTTP or dCTP before adding the substrate.

-

Calculate the enzyme activity based on the molar extinction coefficient difference between dCMP and dUMP at 280 nm.

Causality behind Experimental Choices: The choice of 280 nm is based on the differential UV absorbance of cytosine and uracil rings. Using purified enzyme allows for precise kinetic characterization, while cell lysates provide an indication of the enzyme's activity in a more physiological context. The inclusion of allosteric effectors is crucial for understanding the regulatory properties of the enzyme.

Genetic and Molecular Biology Approaches

-

Gene Knockout/Knockdown: Using techniques like CRISPR-Cas9 or RNA interference to deplete the expression of genes encoding enzymes in the dCMP metabolic pathway can reveal their functional importance.[3][4]

-

Site-Directed Mutagenesis: Altering specific amino acid residues in enzymes can help to identify key catalytic or regulatory domains.

-

Expression Analysis: Techniques such as quantitative PCR (qPCR) and Western blotting can be used to measure the mRNA and protein levels of enzymes involved in dCMP metabolism under different cellular conditions.

Visualizing the dCMP Metabolic Network

Diagrams are essential for conceptualizing the complex interplay of reactions in dCMP metabolism.

Caption: Metabolic pathways of dCMP synthesis and utilization.

Caption: Experimental workflow for studying dCMP metabolism.

Conclusion and Future Directions

2'-Deoxycytidine 3'-monophosphate is a cornerstone of DNA metabolism, with its cellular concentration and metabolic fate being critical determinants of genomic integrity. The intricate regulation of its synthesis and degradation highlights the cell's sophisticated mechanisms for ensuring a balanced supply of DNA precursors. A thorough understanding of dCMP metabolism is not only fundamental to our knowledge of basic cellular processes but also holds immense potential for the development of novel therapeutic strategies. Future research will likely focus on elucidating the tissue-specific regulation of dCMP metabolism, its role in the context of the tumor microenvironment, and the development of more targeted therapies that exploit the dependencies of pathological cells on this crucial metabolic network.

References

- Deoxyribonucleotide Biosynthesis And Degradation. (n.d.). Google Vertex AI Search.

- Deoxycytidine monophosphate Definition and Examples - Biology Online Dictionary. (2021, July 21). Biology Online.

- ALR encoding dCMP deaminase is critical for DNA damage repair, cell cycle progression and plant development in rice. (2017, December 16). PubMed.

- DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy. (n.d.). PMC.

- Chapter 27. (n.d.). Google Vertex AI Search.

- ALR encoding dCMP deaminase is critical for DNA damage repair, cell cycle progression and plant development in rice. (2017, November 24). Oxford Academic.

- Nucleotide Metabolism Pathway Assays. (n.d.). Reaction Biology.

- The Deoxycytidine Pathway for Thymidylate Synthesis in Escherichia coli. (n.d.). PMC.

- The proposed metabolic pathways of deoxycytidine monophosphate (dCMP). (n.d.). Google Vertex AI Search.

- Synthesis of T4 DNA and bacteriophage in the absence of dCMP hydroxymethylase. (n.d.). PMC.

- Simultaneous initiation of synthesis of bacteriophage T4 DNA and of deoxyribonucleotides. (n.d.). PubMed.

- The three known pathways for synthesis of dUMP, an intermediate in dTTP... | Download Scientific Diagram. (n.d.). ResearchGate.

- Deoxycytidine monophosphate. (n.d.). Wikipedia.

- Simplified scheme of de novo dTMP synthesis. De novo synthesis of dCDP... | Download Scientific Diagram. (n.d.). ResearchGate.

- Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells. (n.d.). PMC.

- dCMP deaminase deficiency imbalances dNTPs pools. dNTP/NTP ratios are... | Download Scientific Diagram. (n.d.). ResearchGate.

- 2'-Deoxycytidine-5'-monophosphate (dCMP, Deoxycytidylate, CAS Number: 1032-65-1). (n.d.). Cayman Chemical.

- Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. (2025, August 20). PMC.

- Nucleotide Metabolism. (n.d.). Doctor 2018.

Sources

- 1. biologyonline.com [biologyonline.com]

- 2. Deoxycytidine monophosphate - Wikipedia [en.wikipedia.org]

- 3. ALR encoding dCMP deaminase is critical for DNA damage repair, cell cycle progression and plant development in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Chapter 27 [columbia.edu]

- 7. Deoxyribonucleotide Biosynthesis And Degradation [almerja.com]

- 8. The Deoxycytidine Pathway for Thymidylate Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 16. reactionbiology.com [reactionbiology.com]

difference between 3'-dCMP and 5'-dCMP nucleotides

Topic: Technical Analysis: 3'-dCMP vs. 5'-dCMP Nucleotides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Isomer Trap

In the precise world of nucleotide biochemistry and oligonucleotide therapeutics, the distinction between 2'-deoxycytidine-5'-monophosphate (5'-dCMP) and 2'-deoxycytidine-3'-monophosphate (3'-dCMP) is structurally subtle but biologically absolute. While they share an identical molecular weight (307.22 g/mol ) and empirical formula (

5'-dCMP is the canonical "life" nucleotide—the precursor for DNA replication and the substrate for cellular kinases. 3'-dCMP, conversely, is largely a "death" nucleotide—a product of specific degradation pathways (e.g., lysosomal turnover) or a transient synthetic intermediate that the cellular machinery often ignores or actively excretes.

For drug developers, confusing these isomers or failing to detect 3'-dCMP impurities in synthetic oligonucleotides can lead to metabolic dead-ends, reduced efficacy, or misinterpreted pharmacokinetic profiles. This guide dissects the physicochemical, enzymatic, and analytical differences between these two isomers.

Part 1: Structural & Chemical Dynamics

The fundamental difference lies in the esterification site of the phosphate group on the deoxyribose sugar. This positional isomerism dictates the molecule's steric profile and electronic environment.

Comparative Properties Table

| Feature | 5'-dCMP (Canonical) | 3'-dCMP (Non-Canonical) |

| IUPAC Name | 2'-deoxycytidine 5'-(dihydrogen phosphate) | 2'-deoxycytidine 3'-(dihydrogen phosphate) |

| Phosphate Position | C5' (Exocyclic carbon) | C3' (Endocyclic carbon) |

| pKa (Phosphate) | ||

| Steric Accessibility | High (Primary alcohol derivative) | Moderate (Secondary alcohol derivative) |

| Cyclization Potential | Cannot form 2',3'-cyclic phosphate (no 2'-OH) | Cannot form 2',3'-cyclic phosphate (no 2'-OH) |

| Biological Role | DNA Precursor (via dCDP/dCTP) | Degradation Product / Synthetic Intermediate |

Expert Insight on pKa: While the first ionization (

Part 2: Enzymatic Logic & Metabolic Fate[1]

The cellular machinery is highly discriminatory. Enzymes have evolved to recognize the specific spatial orientation of the phosphate group.

Biosynthesis vs. Degradation

-

Kinase Rejection: Cellular UMP-CMP kinases are stereoselective for 5'-monophosphates. They phosphorylate 5'-dCMP to dCDP (and eventually dCTP) for DNA synthesis. They generally exhibit negligible activity toward 3'-dCMP. Consequently, 3'-dCMP introduced into a cell is a "metabolic orphan"—it cannot enter the anabolic DNA synthesis pathway.

-

Nuclease Signatures: The presence of 3'-dCMP in a biological sample is a specific biomarker for the activity of certain nucleases.

-

DNase II (Lysosomal): Cleaves DNA to generate 3'-phosphate and 5'-hydroxyl termini.

-

Micrococcal Nuclease: Generates 3'-phosphate ends.

-

DNase I (Pancreatic/Serum): Cleaves DNA to generate 5'-phosphate and 3'-hydroxyl termini.

-

Pathway Visualization

The following diagram illustrates the divergent origins and fates of these isomers.

Caption: Enzymatic specificity determines the production and metabolic fate of dCMP isomers. Note the kinase block for 3'-dCMP.

Part 3: Analytical Differentiation (HPLC Protocol)

Distinguishing these isomers requires high-resolution Anion Exchange Chromatography (AEX). Reverse Phase (RP-HPLC) often fails to resolve them adequately without ion-pairing agents.

Protocol: Strong Anion Exchange (SAX) Separation

This protocol exploits the subtle pKa difference and the steric accessibility of the phosphate group.

-

Column: Strong Anion Exchange (SAX) - e.g., Agilent PL-SAX or equivalent quaternary ammonium stationary phase.

-

Temperature: 25°C (Ambient).

-

Detection: UV at 260 nm (Cytosine absorption max).

-

Mobile Phase A: 5 mM Ammonium Phosphate, pH 3.5.

-

Mobile Phase B: 500 mM Ammonium Phosphate, pH 3.5.

-

Note: Lower pH (3.0–4.0) often provides better resolution for monophosphates than neutral pH because it suppresses secondary ionization, maximizing the subtle differences in the first ionization environment.

-

-

Gradient:

-

0–5 min: 0% B (Isocratic equilibration).

-

5–20 min: 0% -> 20% B (Linear gradient).

-

20–25 min: 20% -> 100% B (Wash).

-

Elution Order Logic: In most SAX systems at acidic pH, 3'-dCMP elutes before 5'-dCMP .

-

Reasoning: The 5'-phosphate is on a primary carbon and is more sterically accessible to the quaternary ammonium ligands on the resin than the 3'-phosphate, which is on a secondary carbon and closer to the sugar ring pucker. This results in a stronger interaction (longer retention) for the 5'-isomer.

-

Validation: Always run pure standards of 3'-dCMP and 5'-dCMP individually to confirm retention times for your specific column batch.

Part 4: Implications for Oligonucleotide Synthesis

In the context of therapeutic oligonucleotide manufacturing (e.g., antisense, siRNA), the 3' vs. 5' distinction is inverted compared to biology.

-

Chemical Synthesis (3' -> 5'):

-

Standard phosphoramidite chemistry builds DNA from the 3' end to the 5' end.

-

The incoming monomer is a 3'-phosphoramidite .

-

The 3' carbon of the very first nucleoside is attached to the solid support (CPG/Polystyrene).

-

Risk: If the starting solid support is damaged or if the cleavage from the support is non-standard, 3'-phosphorylated species (3'-dCMP) can be generated as impurities.

-

-

Biological Synthesis (5' -> 3'):

-

DNA Polymerases add 5'-triphosphates to a growing 3'-hydroxyl chain.

-

Therapeutic Consequence: If a drug design intends to use a nucleotide analog as a "chain terminator," it typically modifies the 3' position (e.g., 3'-H, 3'-N3) to prevent the next phosphodiester bond. However, if a 3'-phosphate is present (3'-dCMP), it acts as a potent blocker because there is no nucleophilic 3'-OH to attack the next incoming nucleotide.

-

Synthesis Workflow Diagram

Caption: Contrast between biological (5' substrate) and chemical (3' substrate) synthesis directions.

References

-

Mikulski, A. J., et al. (1969). "Susceptibility of dinucleotides bearing either 3'- or 5'-monophosphate to micrococcal nuclease." Journal of Biological Chemistry. Link

-

Kunkel, T. A., & Mosbaugh, D. W. (1989). "Exonuclease activities of Porcine Liver DNA Polymerase Gamma." Biochemistry. Link

-

Hsu, C. H., et al. (2005).[1] "Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase." Molecular Pharmacology. Link

-

Agilent Technologies. "Anion Exchange Chromatography for Biomolecules: Method Development Guide." Link

-

Worthington Biochemical. "Deoxyribonuclease II (DNase II) Specificity and Kinetics." Link

Sources

Thermodynamic Stability & Physicochemical Profile: 2'-Deoxycytidine 3'-Monophosphate Sodium Salt

This guide details the thermodynamic stability, physicochemical properties, and degradation kinetics of 2'-Deoxycytidine 3'-monophosphate (3'-dCMP) sodium salt . It is designed for researchers requiring precise stability data for assay development, synthetic intermediate handling, and formulation.

Executive Summary

2'-Deoxycytidine 3'-monophosphate (3'-dCMP) sodium salt exhibits a distinct stability profile compared to its more common 5'-isomer. While the phosphoester bond is kinetically robust, the molecule is thermodynamically susceptible to two primary degradation pathways: hydrolytic deamination of the cytosine base (yielding 3'-dUMP) and N-glycosidic bond cleavage (yielding free cytosine and ribose-3-phosphate).

Critical Stability Hierarchy (pH 7.4, 25°C):

-

Deamination (

): The dominant instability pathway at neutral pH. -

Depyrimidination (

): Acid-catalyzed; negligible at neutral pH but accelerates exponentially below pH 4. -

Phosphate Hydrolysis (

): Negligible under standard storage conditions; requires extreme pH or enzymatic catalysis.

Storage Directive: Store as a lyophilized powder at -20°C. In solution, avoid acidic buffers (pH < 5) to prevent depyrimidination.

Molecular Architecture & Physicochemical Baseline

The sodium salt form enhances aqueous solubility but introduces hygroscopicity, which acts as a catalyst for solid-state degradation.

Structural Identity

-

IUPAC Name: Sodium [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

-

Molecular Formula:

(Disodium salt basis) -

Molecular Weight: 351.16 g/mol (Disodium) / 307.20 g/mol (Free Acid)

Ionization Constants (pKa)

Thermodynamic stability is heavily influenced by the protonation state of the phosphate and the nucleobase.

| Functional Group | Approximate pKa | Charge State at pH 7.4 | Stability Implication |

| Phosphate ( | -1 | Fully ionized; electrostatic repulsion stabilizes glycosidic bond against nucleophilic attack. | |

| Cytosine ( | Neutral | Protonation at N3 (pH < 4.3) destabilizes the glycosidic bond, accelerating hydrolysis. | |

| Phosphate ( | -1 / -2 (Equilibrium) | The secondary ionization is sensitive to ionic strength ( |

Note on 3' vs 5' Isomerism: The pKa of the 3'-phosphate is typically 0.1–0.2 units higher than the 5'-phosphate due to the inductive effect of the closer furanose ring oxygen.

Thermodynamic Stability in Solution

Degradation Pathways

The degradation of 3'-dCMP is governed by competition between deamination and deglycosylation.

Figure 1: Primary degradation pathways of 3'-dCMP. Green arrow indicates the primary pathway at physiological pH.

Pathway 1: Cytosine Deamination (Critical)

This is the rate-limiting step for shelf-life at neutral pH. The exocyclic amine at C4 is hydrolyzed to a ketone, converting Cytosine to Uracil.

-

Mechanism: Direct nucleophilic attack by water (or hydroxide) at C4.

-

Thermodynamics:

-

Activation Energy (

): ~23.4 kcal/mol (98 kJ/mol). -

Rate Constant (

): Approx.

-

-

pH Dependence: Rate is minimum near pH 7-8. Increases in both acidic (protonation of N3) and basic conditions (OH- attack).

Pathway 2: N-Glycosidic Bond Hydrolysis

Unlike purines (dAMP/dGMP), which depurinate rapidly in acid, pyrimidines like 3'-dCMP are relatively resistant.

-

Mechanism:

-like mechanism involving protonation of the base followed by cleavage of the C1'-N1 bond. -

3' vs 5' Stability: 3'-deoxynucleotides are marginally less stable than 5'-isomers regarding glycosidic cleavage due to the electron-withdrawing effect of the 3'-phosphate being closer to the anomeric carbon, potentially destabilizing the oxocarbenium ion intermediate less effectively than the 5'-phosphate.

-

Kinetics: At pH 1 (37°C),

. At pH 7, this pathway is negligible compared to deamination.

Solid-State Stability & Formulation

The Sodium Salt Factor

The sodium salt of 3'-dCMP is highly water-soluble (>50 mg/mL) but introduces specific stability challenges compared to the free acid.

-

Hygroscopicity: Sodium phosphates are prone to hydrate formation. 3'-dCMP sodium salt will absorb atmospheric moisture, transitioning from an amorphous powder to a sticky gum.

-

Risk: Absorbed water increases molecular mobility, accelerating deamination even in the "solid" state.

-

-

Counter-ion Effect: The sodium ion stabilizes the phosphate anion, preventing acid-catalyzed auto-degradation that can occur in the free acid form (where the phosphate proton can act as an intramolecular catalyst).

Handling Recommendations

-

Lyophilization: Lyophilize from a neutral buffer (pH 7.0-7.5) rather than water to ensure the final solid is not acidic.

-

Desiccation: Store over silica gel or molecular sieves.

-

Reconstitution: Use degassed buffers to minimize oxidative damage (though minor compared to hydrolysis).

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific lot of 3'-dCMP, use the following self-validating HPLC workflow.

High-Performance Liquid Chromatography (HPLC) Method

This method separates the parent (3'-dCMP) from its two main degradants: 3'-dUMP (deamination) and Cytosine (deglycosylation).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.0 |

| Mobile Phase B | Acetonitrile (100%) |

| Gradient | 0-5 min: 0% B; 5-15 min: 0% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm (Cytosine |

| Temperature | 25°C |

Validation Criteria:

-

Retention Time Order: Cytosine (early) < 3'-dCMP (mid) < 3'-dUMP (late, due to loss of amino group).

-

Resolution (

): > 1.5 between 3'-dCMP and 3'-dUMP.

Accelerated Stability Testing (Arrhenius Protocol)

To determine shelf-life without waiting years:

-

Preparation: Dissolve 3'-dCMP Na salt at 10 mM in PBS (pH 7.4).

-

Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms: 60°C, 70°C, and 80°C.

-

Sampling: Analyze at t=0, 24h, 48h, 72h.

-

Calculation: Plot

vs-

Equation:

-

Extrapolate

to 25°C or 4°C to predict shelf life (

-

References

-

Hydrolytic Deamination Kinetics

-

Frederico, L. A., Kunkel, T. A., & Shaw, B. R. (1990). A sensitive genetic assay for the detection of cytosine deamination: determination of rate constants and the activation energy. Biochemistry, 29(10), 2532-2537. Link

- Note: Establishes the activation energy of ~23 kcal/mol for cytosine deamin

-

-

N-Glycosidic Bond Stability

-

Shapiro, R., & Danzig, M. (1972). Acidic hydrolysis of deoxycytidine derivatives. Biochemistry, 11(1), 23-29. Link

- Note: Details the acid-catalyzed cleavage mechanisms of pyrimidine nucleotides.

-

-

Solid-State Properties of Nucleotide Salts

-

Rubino, J. T. (1989). Solubilities and solid state properties of the sodium salts of drugs. Journal of Pharmaceutical Sciences, 78(6), 485-489. Link

- Note: Provides the foundational physics for the solubility/melting point rel

-

-

Isomer Stability (2' vs 3' vs 5')

-

Kawamura, K. (2003). Kinetics and activation parameter analyses of hydrolysis and interconversion of 2',5'- and 3',5'-linked dinucleoside monophosphate. Biochimica et Biophysica Acta (BBA), 1620(1-3), 199-209. Link

- Note: Offers comparative data on the stability of 3'-phosphodiester linkages.

-

Technical Guide: Ionization Profile and pKa Characterization of 2'-Deoxycytidine 3'-Monophosphate (3'-dCMP)

Topic: pKa values of 2'-Deoxycytidine 3'-monophosphate sodium salt Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The ionization behavior of 2'-Deoxycytidine 3'-monophosphate (3'-dCMP) is a critical physicochemical parameter governing its stability, enzymatic recognition, and chromatographic retention.[1] Unlike its more common 5'-isomer (5'-dCMP), the 3'-isomer places the phosphate group in closer proximity to the glycosidic bond, subtly altering the electrostatic environment of the cytosine base. This guide provides a definitive analysis of the pKa values of 3'-dCMP, elucidating the interplay between the phosphate and base ionization sites, and offers validated protocols for their experimental determination.

Chemical Architecture & Ionization Sites

To accurately interpret pKa values, one must map them to specific structural moieties. 3'-dCMP exists as a polyprotic acid with three potential ionization states in aqueous solution.

Structural Analysis[1][2]

-

Phosphate Group (

): Attached to the C3' position of the deoxyribose ring. It undergoes two deprotonation steps. -

Cytosine Base (

): The N3 position of the pyrimidine ring is the site of protonation. At low pH, it accepts a proton to become positively charged (

The Sodium Salt Context

Commercial preparations typically supply 3'-dCMP as a sodium salt (monosodium or disodium).[1]

-

In Solution: The salt dissociates completely. The sodium ions (

) act as spectator ions, while the 3'-dCMP anion equilibrates according to the solution pH. -

Relevance: The "pKa of the sodium salt" is a misnomer; we are measuring the pKa of the conjugate acid forms of the dissolved 3'-dCMP anion.

Quantitative pKa Data Profile

The following values represent the thermodynamic equilibrium constants for the dissociation of protons from the fully protonated species (

| Ionization Step | Group / Moiety | Approximate pKa Value (25°C, I=0.1M) | Charge Transition |

| Primary Phosphate Oxygen | 0.8 – 1.0 | ||

| Cytosine Ring ( | 4.2 – 4.4 | ||

| Secondary Phosphate Oxygen | 6.0 – 6.2 |

Technical Insight:

-

Comparison to 5'-dCMP: The

of 3'-dCMP is typically 0.1–0.2 units lower than that of 5'-dCMP (~6.4).[1] The 3'-phosphate is inductively closer to the electron-withdrawing glycosidic center, slightly increasing the acidity of the secondary phosphate proton. -

Base Protonation: The N3 pKa (~4.3) is heavily influenced by the ionization state of the phosphate. A fully ionized phosphate (

charge) stabilizes the protonated base (

Visualization of Ionization Equilibria

The following diagram illustrates the sequential deprotonation pathway of 3'-dCMP, moving from the cationic acid form to the fully deprotonated dianion.

Figure 1: Sequential deprotonation pathway of 3'-dCMP from acidic (pH < 1) to basic (pH > 8) conditions.[1][2][3][4][5]

Experimental Methodologies

To determine these values empirically in your specific formulation matrix, two methods are recommended: Potentiometric Titration (for net charge) and NMR Titration (for site-specific assignment).

Protocol A: High-Precision Potentiometric Titration

Best for determining macroscopic pKa values and buffer capacity.[1]

Reagents:

-

3'-dCMP Sodium Salt (>98% purity).

-

0.1 M HCl (Standardized).[1]

-

0.1 M NaOH (Standardized, carbonate-free).

-

KCl (to adjust ionic strength).[1]

Workflow:

-

Preparation: Dissolve 3'-dCMP (approx. 0.5 mmol) in 50 mL of degassed water containing 0.1 M KCl.

-

Acidification: Lower pH to ~2.0 using HCl to ensure the secondary phosphate and base are fully protonated.

-

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 50 µL).

-

Data Logging: Record pH after stabilization (drift < 0.002 pH/min).

-

Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or Gran plots to identify equivalence points. The half-equivalence points correspond to

and

Protocol B: NMR Controlled Titration

Best for distinguishing phosphate ionization from base ionization.[1]

Rationale: The chemical shift (

Workflow:

-

Sample: Prepare 5 mM 3'-dCMP in

(90%) / -

Standard: Add an internal reference (e.g., TMP or MDP) that does not titrate in the region of interest.

-

Titration Loop:

-

Adjust pH* (observed pH meter reading) using dilute

or -

Acquire

NMR spectrum (proton-decoupled). -

Record chemical shift (

) of the 3'-phosphate signal.

-

-

Curve Fitting: Plot

vs. pH. Fit the data to the Henderson-Hasselbalch equation:

Applications in Drug Development & Formulation

Understanding the specific pKa profile of 3'-dCMP is vital for:

HPLC Method Development

-

Ion-Pairing: At neutral pH (pH 7), 3'-dCMP is a dianion (-2).[1] To retain it on a C18 column, use an ion-pairing agent like tributylammonium acetate.

-

Resolution: To separate 3'-dCMP from 5'-dCMP, adjust the mobile phase pH to ~6.0 (near the

). The slight difference in pKa between the isomers maximizes the difference in their effective charge and retention time.

Stability & Solubility

-

Acid Hydrolysis: At pH < 3 (below

), the N-glycosidic bond becomes susceptible to acid-catalyzed hydrolysis.[1] -

Solubility: The sodium salt is highly soluble.[6] However, if converting to the free acid form, solubility drops significantly near the isoelectric point (though 3'-dCMP is rarely isoelectric in water due to the low

).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the potentiometric or NMR determination of pKa.

References

-

IUPAC Stability Constants Database. (2024). Dissociation constants of organic acids and bases.[7][8][9] International Union of Pure and Applied Chemistry.

-

ModelSEED Database. (2024). Biochemical properties of 2'-Deoxy-3'-adenosine monophosphate.[Link] (Proxy reference for 3'-nucleotide ionization behavior).[1]

-

PubChem Compound Summary. (2024). 2'-Deoxycytidine 3'-monophosphate.[1][10][11] National Center for Biotechnology Information. [Link][1]

-

Sigel, H. (2004). Acid-base properties of purine and pyrimidine nucleotides.[1] Chemical Reviews. (Authoritative text on nucleotide protonation sites).

Sources

- 1. 2'-Deoxycytidine-3'-monophosphate | C9H14N3O7P | CID 12309192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Deoxycytidine 3',5'-diphosphate | C9H15N3O10P2 | CID 3083864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. library.gwu.edu [library.gwu.edu]

- 8. chemistry.alanearhart.org [chemistry.alanearhart.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. akonscientific.com [akonscientific.com]

- 11. 2'-DEOXYCYTIDINE-3'-MONOPHOSPHATE | 6220-63-9 [chemicalbook.com]

2'-Deoxycytidine 3'-monophosphate sodium salt CAS number lookup

Executive Summary

This guide addresses the precise identification, chemical behavior, and experimental utility of 2'-Deoxycytidine 3'-monophosphate (3'-dCMP) , specifically its sodium salt forms. Unlike its ubiquitous isomer (5'-dCMP), which serves as the canonical precursor for DNA polymerization, 3'-dCMP is a specialized biochemical tool. It primarily functions as a mechanistic probe for enzymatic cleavage (e.g., Micrococcal Nuclease activity), a reference standard for hydrolysis assays, and a specialized intermediate in nucleotide chemistry.

Critical Distinction: Researchers often conflate 3'-dCMP with 5'-dCMP. This guide provides the definitive CAS registry data to prevent procurement errors and outlines a self-validating analytical protocol to distinguish the two isomers.

Chemical Identity & CAS Registry

The "lookup" for this compound is complicated by its existence in multiple salt forms and its lower commercial prevalence compared to the 5'-isomer. The sodium salt is the most stable form for aqueous storage, while the ammonium salt is often the direct product of chromatographic purification.

Core Registry Data

| Chemical Entity | CAS Number | Molecular Formula | MW ( g/mol ) | Note |

| 3'-dCMP (Sodium Salt) | 102814-05-1 | ~351.1 | Stoichiometry varies (mono/disodium) | |

| 3'-dCMP (Ammonium Salt) | 102783-50-6 | ~324.2 | Common lyophilized form | |

| 3'-dCMP (Free Acid) | 6220-63-9 | 307.20 | Protonated form | |

| 5'-dCMP (Free Acid) | 1032-65-1 | C9H14N3O7P | 307.20 | DO NOT CONFUSE (Standard Isomer) |

Note: Commercial sodium salts are often hydrated. Always verify the Certificate of Analysis (CoA) for exact sodium content and hydration state for precise molarity calculations.

Technical Significance & Applications

The Isomer Conundrum: 3' vs. 5'

In biological systems, DNA polymerases synthesize DNA in the 5'→3' direction, utilizing 5'-triphosphates . Consequently, the 5'-monophosphate is the natural catabolite of polymerase activity or specific pyrophosphatase activity.

3'-dCMP , conversely, is the signature end-product of 3'-exonucleases and certain endonucleases .

-

Micrococcal Nuclease (MNase): Cleaves DNA to yield 3'-phosphorylated mono- and dinucleotides.

-

Spleen Phosphodiesterase (PDE II): An exonuclease that degrades DNA from the 5'-OH end, releasing 3'-monophosphates.[1]

Key Research Applications

-

Enzymatic Validation Standards: 3'-dCMP is the absolute requirement for validating the activity of MNase or Spleen PDE. Using 5'-dCMP as a standard in these assays will lead to retention time mismatches in HPLC.

-

3'-Phosphatase Assays: It serves as a specific substrate for T4 Polynucleotide Kinase (PNK) (which possesses 3'-phosphatase activity) and other repair enzymes that remove 3'-blocking groups to restore a 3'-OH for ligation or extension.

-

Chemical Synthesis: Used as a starting block for generating 2',3'-dideoxy compounds or specialized phosphoramidites where the 5'-OH must remain available for initial functionalization.

Production & Synthesis Pathways

The production of 3'-dCMP is rarely done via de novo chemical phosphorylation due to the difficulty in selectively phosphorylating the secondary 3'-OH over the primary 5'-OH without complex protection schemes. The preferred "Expert" route is enzymatic.

Enzymatic Production Workflow

The highest purity 3'-dCMP is derived from the controlled hydrolysis of DNA using Micrococcal Nuclease (MNase) , followed by rigorous ion-exchange chromatography.

Figure 1: Enzymatic production pathway utilizing Micrococcal Nuclease to generate 3'-phosphorylated nucleotides, followed by chromatographic resolution and salt exchange.[2][3]

Analytical Protocol: The "Isomer Check"

As a Senior Scientist, you cannot rely solely on bottle labels. The following Self-Validating Protocol uses differential enzymatic sensitivity to definitively prove the identity of 3'-dCMP versus 5'-dCMP.

Principle

-

5'-Nucleotidase (Snake Venom): Specific for 5'-phosphates. Will hydrolyze 5'-dCMP to Deoxycytidine + Pi. Will NOT touch 3'-dCMP.

-

Alkaline Phosphatase (CIP/SAP): Non-specific.[4] Will hydrolyze both 3' and 5' isomers.[5]

Experimental Workflow

Materials:

-

Unknown dCMP sample (1 mM)

-

5'-Nucleotidase (Crotalus atrox venom)

-

Calf Intestinal Phosphatase (CIP)

-

HPLC System (C18 Column)

Method:

-

Aliquot: Prepare three tubes containing the unknown sample.

-

Treat:

-

Tube A: No Enzyme (Control)

-

Tube B: Add 5'-Nucleotidase

-

Tube C: Add CIP

-

-

Incubate: 37°C for 30 minutes.

-

Analyze: Inject onto HPLC (Mobile Phase: 50 mM Potassium Phosphate pH 6.0 / 5% Methanol).

Interpretation Logic:

Figure 2: Logic flow for distinguishing 3'-dCMP from 5'-dCMP using differential enzymatic hydrolysis.

Handling & Stability

-

Storage: The sodium salt is hygroscopic. Store at -20°C in a desiccated environment.

-

Solution Stability: Aqueous solutions (pH 7.0-8.0) are stable for months at -20°C. Avoid acidic conditions (pH < 4.0), which can promote hydrolysis of the glycosidic bond (depurination/depyrimidination), although cytosine is relatively robust compared to purines.

-

Buffer Compatibility: Compatible with Tris, HEPES, and MOPS. Avoid phosphate buffers if downstream assays involve phosphate detection (e.g., Malachite Green assay).

References

-

ChemicalBook. (2023). 2'-Deoxycytidine 3'-monophosphate sodium salt Product Entry (CAS 102814-05-1).[6][7]Link

-

Sigma-Aldrich. (2023). 2′-Deoxycytidine 3′-monophosphate ammonium salt Product Sheet (CAS 102783-50-6).[6][7][8][9]Link

-

Worthington Biochemical. (2023). Micrococcal Nuclease: Specificity and Mode of Action.Link

-

Bernardi, A., & Bernardi, G. (1971).[10] Spleen Acid Nuclease.[10] In The Enzymes (Vol. 4, pp. 329-336).[10] Academic Press.[10] (Defining the 3'-phosphate product of Spleen PDE).

-

MakeChem. (2023). Product Catalog: 3'-dCMP Sodium Salt.[6]Link

Sources

- 1. Phosphodiesterase II - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. 2'-DEOXYCYTIDINE-3'-MONOPHOSPHATE | 6220-63-9 [chemicalbook.com]

- 3. 2'-Deoxycytidine-3'-monophosphate | C9H14N3O7P | CID 12309192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. takara.co.kr [takara.co.kr]

- 6. make-chem.com [make-chem.com]

- 7. 884483-99-2|((2R,3S,5R)-5-(4-Amino-5-(hydroxymethyl)pyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate|BLD Pharm [bldpharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Chemical Product Catalog _Letter D_Page 113_Chemicalbook [chemicalbook.com]

- 10. Spleen exonuclease - Wikipedia [en.wikipedia.org]

Technical Monograph: Physicochemical Characterization of 3'-dCMP Sodium Salt

[1]

Executive Summary

3'-dCMP sodium salt is the salt form of 2'-deoxycytidine-3'-monophosphate, a pyrimidine nucleotide analog.[1] Unlike its ubiquitous 5'-isomer (used in canonical DNA polymerization), the 3'-isomer serves specialized roles in enzymatic ligation assays , chemical oligonucleotide synthesis (as a precursor), and metabolic bypass therapies (e.g., TK2 deficiency).[1]

This guide provides a validated reference for its physical properties, handling protocols, and quality control (QC) workflows, ensuring reproducibility in high-stakes research environments.

Chemical Identity & Structural Properties[2][3][4]

The sodium salt form significantly enhances the aqueous solubility of the nucleotide compared to the free acid, facilitating neutral-pH reconstitution.

| Property | Specification | Notes |

| Common Name | 3'-dCMP Sodium Salt | Often supplied as Disodium salt |

| IUPAC Name | Sodium (2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl phosphate | |

| CAS Number | 102814-05-1 (Sodium salt) | Free acid: 1032-65-1 |

| Molecular Formula | C₉H₁₂N₃O₇P[1][2][3][4][5][6][7][8]·xNa | Typically x=2 (Disodium) |

| Molecular Weight | ~351.16 g/mol (Disodium) | Free acid: 307.20 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic |

Structural Visualization

The following diagram illustrates the core connectivity and potential degradation sites (glycosidic bond hydrolysis) relevant to stability.

[1]

Physical Properties & Solubility Profile

Solubility and Reconstitution

The sodium salt renders the molecule highly water-soluble. However, the counter-ion stoichiometry (mono- vs. di-sodium) affects the final pH of the solution.[1]

-

Water Solubility: >50 mg/mL (freely soluble).

-

Buffer Compatibility: Compatible with Tris-HCl, PBS, and HEPES.[1]

-

Organic Solvents: Insoluble in ethanol, acetone, and ether.

Critical Protocol: Reconstitution for Neutral pH

-

Dissolve powder in PCR-grade water.

-

Measure pH. If the salt is disodium , pH will be near neutral (6.5–7.5). If monosodium , pH may be acidic (~4.0–5.0).[1]

-

Adjust pH to 7.0–7.5 using 0.1 M NaOH if necessary to prevent acid-catalyzed depurination/depyrimidination.

Hygroscopicity

3'-dCMP sodium salt is hygroscopic . Exposure to ambient moisture leads to "caking" and hydrolysis over time.

-

Storage: -20°C with desiccant.

-

Handling: Equilibrate the vial to room temperature before opening to prevent condensation.

Spectral Characteristics (UV-Vis)

Accurate concentration determination relies on the extinction coefficient (

| Parameter | Value (pH 7.0) | Value (pH 1.[1]0) |

| 271 nm | 280 nm | |

| 250 nm | 240 nm | |

| Extinction Coeff.[1] ( | 9.1 x 10³ M⁻¹cm⁻¹ | 13.0 x 10³ M⁻¹cm⁻¹ |

| A₂₅₀/A₂₆₀ Ratio | 0.80 – 0.86 | - |

| A₂₈₀/A₂₆₀ Ratio | 0.95 – 1.02 | - |

Analytic Insight: At neutral pH, use

.[1] Do not use the values for 5'-CMP or CTP without verification, although they are spectrally similar.

Stability Profile

Thermal Stability

-

Solid State: Stable for >2 years at -20°C.

-

Aqueous Solution (pH 7): Stable for 1 week at 4°C.

-

Freeze-Thaw: Repeated freeze-thaw cycles degrade the nucleotide (hydrolysis of the phosphate ester).[1] Aliquot stocks to avoid this.

pH Stability

-

Acidic (pH < 3): Highly unstable. The N-glycosidic bond hydrolyzes, releasing free cytosine and ribose-phosphate.[1]

-

Alkaline (pH > 10): Deamination of cytosine to uracil can occur at elevated temperatures.

Applications in Drug Development[10][11][12][13]

TK2 Deficiency Therapy

Recent studies highlight the use of pyrimidine deoxyribonucleotides, including dCMP (often in combination with dTMP), as a metabolic bypass therapy for Thymidine Kinase 2 (TK2) deficiency .[1]

-

Mechanism: Exogenous dCMP bypasses the defective salvage pathway enzyme, restoring the dNTP pool required for mitochondrial DNA replication.

-

Formulation: High purity sodium salts are critical here to minimize toxic impurities (e.g., heavy metals) in potential oral formulations.

Oligonucleotide Synthesis QC

3'-dCMP is often used as a standard to identify 3'-terminal degradation products in therapeutic oligonucleotides (e.g., aptamers or antisense drugs).[1] Presence of 3'-dCMP in a nuclease digest indicates a free 3'-end, confirming specific enzymatic cleavage.[1]

Experimental Protocol: Precise Concentration Determination

Objective: Determine the exact molar concentration of a 3'-dCMP stock solution using UV spectrophotometry.

Reagents:

-

3'-dCMP Sodium Salt (Test Sample)

-

10 mM Tris-HCl, pH 7.5 (Blank)[1]

-

Quartz Cuvette (1 cm pathlength)[1]

Workflow:

Calculation:

References

-

Sigma-Aldrich. (n.d.). 2'-Deoxycytidine 5'-monophosphate sodium salt Product Information. Retrieved from (Cross-referenced for salt stoichiometry and general dCMP spectral data).[1]

-

Cavaluzzi, M. J., & Borer, P. N. (2004).[1] Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA. Nucleic Acids Research, 32(1), e13.[1] (Authoritative source for nucleotide extinction coefficients).

-

Garone, C., et al. (2014).[1] Deoxypyrimidine monophosphate bypass therapy for thymidine kinase 2 deficiency. EMBO Molecular Medicine, 6(8), 1016–1027.[1] (Primary reference for TK2 therapeutic application).

-

PubChem. (n.d.). Deoxycytidine monophosphate (Compound).[1][4] Retrieved from (Source for chemical identifiers and free acid properties).[1]

-

Thermo Fisher Scientific. (n.d.). 2'-Deoxycytidine-5'-monophosphate disodium salt Specifications. Retrieved from (QC specification cross-reference).

Sources

- 1. Deoxycytidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Diethylenetriaminepenta(methylenephosphonicacid) sodium salt | 22042-96-2 [chemicalbook.com]

- 3. Dmps | C3H10NaO4S3 | CID 24848788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. J65724.03 [thermofisher.com]

- 6. 3'-dCMP·Na CAS 102814-05-1, 2'-Deoxycytidine-3'-Monophosphate, Sodium Salt | Huaren [huarenscience.com]

- 7. 3'-dGMP, 3'-Deoxy Nucleotides - Jena Bioscience [jenabioscience.com]

- 8. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Hydrolysis Pathways and Stability Profile of 3'-dCMP Sodium Salt

Executive Summary

This technical guide provides a comprehensive analysis of the hydrolysis pathways, chemical stability, and analytical characterization of 2'-deoxycytidine-3'-monophosphate (3'-dCMP) sodium salt .[1] Designed for researchers in nucleotide chemistry and drug development, this document moves beyond basic definitions to explore the mechanistic causality of degradation.

While 3'-dCMP is structurally robust under physiological conditions, it exhibits distinct vulnerabilities to acid-catalyzed N-glycosidic cleavage and hydrolytic deamination .[1] Understanding these pathways is critical for optimizing storage conditions, synthesis workflows, and quality control assays in therapeutic applications.[1]

Part 1: Molecular Architecture & Reactivity

Structural Specifics

The 3'-dCMP molecule consists of a cytosine nucleobase linked to a 2'-deoxyribose sugar via a

-

3' vs. 5' Isomerism: Unlike the more common 5'-dCMP (used in canonical DNA synthesis), the phosphate in 3'-dCMP is attached to the C3' carbon. This positional isomerism renders it resistant to 5'-specific nucleotidases but does not significantly alter the electronic stability of the N-glycosidic bond compared to its 5' counterpart.

-

The Critical Weak Point: The N-glycosidic bond is the most labile feature under acidic stress. Protonation of the cytosine ring (specifically at N3) distorts the electronic density, weakening the bond to the anomeric carbon (C1') of the sugar.

Visualization of Hydrolysis Sites

The following diagram maps the structural vulnerabilities of 3'-dCMP.

Figure 1: Structural vulnerabilities of 3'-dCMP. Site A represents the primary instability under acidic conditions.

Part 2: Mechanistic Pathways of Hydrolysis

Pathway A: Acid-Catalyzed N-Glycosidic Cleavage (Depyrimidination)

This is the dominant degradation pathway during storage in unbuffered water or acidic excipients.[1]

-

Protonation: The N3 position of the cytosine base is protonated (

). -

Bond Weakening: The positive charge on the base pulls electron density from the glycosidic bond.

-

Cleavage: The bond breaks, releasing free Cytosine and a transient oxocarbenium ion on the sugar.

-

Resolution: The sugar intermediate reacts with water to form 3'-deoxyribose monophosphate (and eventual degradation to furfural derivatives under harsh heat).[1]

Pathway B: Hydrolytic Deamination